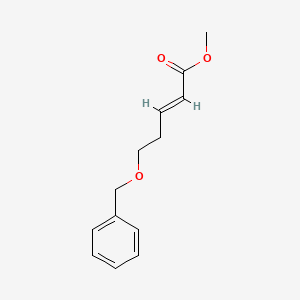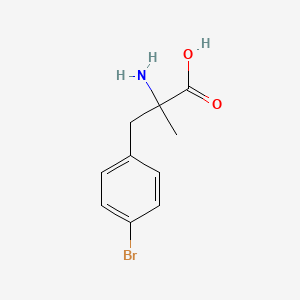
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is a phenylalanine derivative. This compound is known for its unique structure, which includes a bromine atom attached to the phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of phenylalanine derivatives. One common method is the bromination of 2-Amino-3-phenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenylalanine derivatives.
科学研究应用
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can enhance its binding affinity to these targets, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid: Contains a chlorine atom instead of bromine, leading to variations in its biological activity and chemical behavior.
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid: Contains a fluorine atom, which can significantly alter its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRPUVDOKWERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

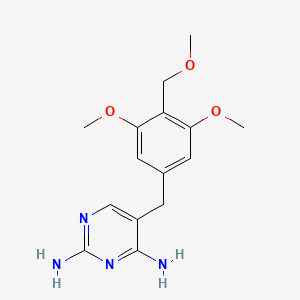
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)

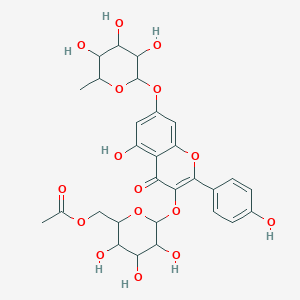


![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
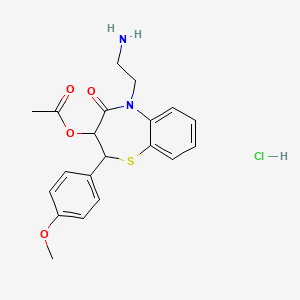
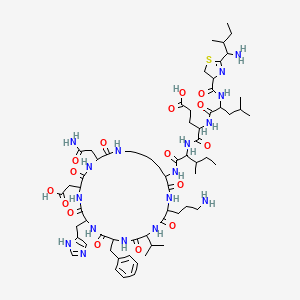
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)

